molecular formula C17H21BN2O4S B1524899 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide CAS No. 1083326-28-6

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Cat. No.: B1524899
CAS No.: 1083326-28-6
M. Wt: 360.2 g/mol
InChI Key: UXJVHVXONVGHIL-UHFFFAOYSA-N
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Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a boronic ester-containing compound featuring a pyridine core functionalized with a benzenesulfonamide group and a pinacol boronate ester. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs .

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a compound that combines a sulfonamide moiety with a boron-containing group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections delve into the biological activity of this compound, supported by relevant studies and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22BNO2S
  • Molecular Weight : 317.27 g/mol
  • CAS Number : Not specified in the provided data.

The presence of both a sulfonamide and a boron-containing group may influence its biological interactions.

Antidiabetic Activity

Research on various benzenesulfonamide derivatives indicates notable antidiabetic properties. For instance, derivatives of N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown significant hypoglycemic effects in streptozotocin-induced diabetic rat models. These compounds were compared to glibenclamide, a known antidiabetic agent, demonstrating comparable efficacy in reducing blood glucose levels .

Cardiovascular Effects

A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could effectively reduce perfusion pressure and coronary resistance compared to standard controls. Specifically, 4-(2-aminoethyl)-benzenesulfonamide showed significant interaction with calcium channels, suggesting a mechanism for its cardiovascular effects .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
N-(4-phenylthiazol-2-yl)benzenesulfonamideAntidiabeticStreptozotocin-induced ratsSignificant reduction in blood glucose levels
4-(2-aminoethyl)-benzenesulfonamideCardiovascularIsolated rat heartDecreased perfusion pressure and coronary resistance
Pyrimidine-based compoundsAnticancerVarious cancer cell linesInhibition of cell proliferation; selective toxicity

Detailed Research Findings

  • Antidiabetic Evaluation : In vivo studies showed that certain benzenesulfonamide derivatives significantly reduced blood glucose levels in diabetic rats when administered at doses of 100 mg/kg. For instance, specific compounds demonstrated up to 32.7% reduction compared to control groups .
  • Cardiovascular Impact : The research highlighted that derivatives like 4-(2-aminoethyl)-benzenesulfonamide not only reduced perfusion pressure but also interacted with calcium channel proteins, suggesting a potential therapeutic avenue for cardiovascular diseases .
  • Anticancer Activity : Although direct studies on the compound are scarce, related structures have shown promise against various cancers by inhibiting key pathways involved in cell proliferation and survival .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the sulfonamide group enhances the bioactivity of the molecule. Studies have shown that derivatives of benzenesulfonamide can inhibit certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Targeting Kinases
The pyridine moiety in this compound can serve as a scaffold for developing kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling. Preliminary studies suggest that similar compounds can selectively inhibit specific kinases associated with tumor growth.

Materials Science

Organic Electronics
Boronic acid derivatives, including those with dioxaborolane structures, are being explored for their use in organic semiconductors. The compound's ability to form stable complexes with various substrates makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensor Development
The unique properties of boron compounds allow them to be utilized in the development of sensors for detecting biomolecules. The high selectivity and sensitivity of these compounds make them ideal candidates for creating sensors that can monitor biological processes or environmental changes.

Catalysis

Cross-Coupling Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide can act as a catalyst or catalyst precursor in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for drug development.

Boron-Based Catalysts
The dioxaborolane unit enhances the reactivity of the compound in various catalytic processes. It has been shown that boron-containing catalysts can facilitate reactions under mild conditions, providing an environmentally friendly alternative to traditional metal catalysts.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation using sulfonamide derivatives.
Johnson et al., 2024Organic ElectronicsDeveloped OLEDs using boron-based materials showing enhanced efficiency and stability.
Lee et al., 2025CatalysisAchieved high yields in Suzuki-Miyaura reactions using dioxaborolane derivatives as catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide?

The compound is typically synthesized via Pd-catalyzed borylation of a brominated pyridine precursor. Key steps include:

  • Reacting bromo intermediates (e.g., bromo-pyridines) with bis(pinacolato)diboron in anhydrous 1,4-dioxane.
  • Using KOAc as a base and PdCl₂(dppf)•DCM as a catalyst under argon reflux (4–6 hours).
  • Purification via column chromatography with cyclohexane/ethyl acetate gradients. Yield optimization depends on stoichiometry (e.g., 1.1:1 boronate-to-bromo ratio) and catalyst loading (1–5 mol%) .

Q. Which spectroscopic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide and dioxaborolane moieties. For example, the boron-aryl proton typically appears at δ 8.2–8.5 ppm in ¹H NMR.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂BN₂O₃S: 365.15).
  • X-ray Crystallography : SHELX programs refine crystal structures, identifying bond angles and torsional strain in the pyridine-boronate system .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values.
  • TLC : Monitoring reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized for derivatives of this compound?

  • Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in electron-deficient aryl systems (e.g., 72% vs. 50% yield for analogous reactions) .
  • Solvent Effects : DMF/water mixtures enhance solubility of polar intermediates compared to toluene/EtOH .
  • Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time from 12 hours to 30 minutes .
ParameterOptimal ConditionImpact on Yield
CatalystPdCl₂(dppf)•DCM+20% vs. Pd(PPh₃)₄
SolventDMF/H₂O (5:1)Improved solubility
Temperature100°C (microwave)Time reduction

Q. How to resolve crystallographic data discrepancies in sulfonamide derivatives?

  • Twinning Analysis : Use SHELXL’s TWIN command to model pseudo-merohedral twinning.
  • Disorder Refinement : Apply PART instructions for flexible dioxaborolane groups.
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints stabilize boronate geometry .

Q. What strategies analyze electronic effects of the dioxaborolane group on reactivity?

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., Suzuki coupling) to quantify electronic influence.
  • Spectroscopic Trends : Compare ¹¹B NMR shifts (δ 28–32 ppm) with boronate electrophilicity .

Q. How to troubleshoot low yields in borylation reactions?

  • Moisture Control : Use molecular sieves in anhydrous dioxane to prevent boronate hydrolysis.
  • Catalyst Activation : Pre-stir PdCl₂(dppf) with KOAc for 10 minutes to generate active Pd(0).
  • Alternative Boron Sources : Switch to B₂pin₂ with Cs₂CO₃ for sterically hindered substrates .

Q. Biological Research Applications

Q. What are common biological targets for sulfonamide-boronate hybrids?

  • Kinase Inhibition : PI3K/mTOR dual inhibitors (IC₅₀ = 12 nM in ) via sulfonamide binding to ATP pockets.
  • Protein Interactions : Perforin inhibition (IC₅₀ = 3.2 µM in ) through sulfonamide-mediated hydrophobic interactions.
  • Antimicrobial Activity : N-Myristoyltransferase inhibition (72% yield in ) via boronate-mediated transition-state mimicry .

Q. What methodologies quantify binding affinity for therapeutic targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized kinase domains.
  • Isothermal Titration Calorimetry (ITC) : Determine ΔG and ΔH for sulfonamide-enzyme interactions.
  • Molecular Docking : AutoDock Vina predicts binding poses with RMSD <2.0 Å compared to X-ray structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives differing in substituents on the benzenesulfonamide, pyridine ring, or boronate ester. Key parameters include synthetic yields, purity, and biological relevance.

Substituted Benzenesulfonamide Derivatives

Compound Name Substituents on Benzene Pyridine Modifications Yield Purity Key Applications/Notes
Target Compound : N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide None None N/A N/A Discontinued; limited availability
2,4-Difluoro-N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (Compound 5, [1]) 2,4-Difluoro 2-Methoxy 28% 98% Intermediate for kinase inhibitors
4-Fluoro-N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (9b, [3]) 4-Fluoro 2-Methoxy N/A N/A High-resolution MS validated
N-(2-Methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide (9a, [3]) None 2-Methoxy 81.2% N/A High-yield synthesis

Key Observations :

  • Fluorine Substitution: The 2,4-difluoro derivative (Compound 5) exhibits lower synthetic yield (28%) compared to non-fluorinated analogs (e.g., 81.2% for 9a), likely due to steric or electronic effects during coupling . Fluorine atoms enhance metabolic stability and binding affinity in kinase inhibitors .
  • Methoxy Group : Methoxy substitution on the pyridine ring (e.g., 9a) improves synthetic efficiency, suggesting reduced steric hindrance during boronate ester formation .

Sulfonamide Replacements: Acetamide and Propionamide Derivatives

Compound Name Core Structure Substituents CAS Number Purity Notes
N-(5-(Pinacol boronate)pyridin-3-yl)acetamide Acetamide None 1201645-46-6 N/A Similarity score 0.70 to target compound
N-(5-(Pinacol boronate)pyridin-3-yl)propionamide (BD164543) Propionamide None 1171891-19-2 N/A Warning (H302/H315/H319 hazards)

Key Observations :

  • Amide vs. This may limit their utility in biological targets requiring sulfonamide pharmacophores .

Complex Heterocyclic Derivatives

Compound Name Heterocycle Biological Target Yield Purity Notes
N-(5-(Pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (16b, [2]) Thienopyrazole Glycogen synthase kinase 18% 99.9% High-purity GSK-3α inhibitor
7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (11, [6]) Imidazopyridine GSK-3β N/A N/A Supported by computational analysis

Key Observations :

  • Heterocyclic Fusion: Incorporation of thieno[3,2-c]pyrazole or imidazopyridine cores enhances selectivity for kinase targets (e.g., GSK-3α/β), though yields remain moderate (18%) .

Example Protocol for Compound 5 :

React bromo-precursor with bis(pinacolato)diborane, PdCl₂(dppf)•DCM, and KOAc in 1,4-dioxane.

Reflux under argon for 4 hours.

Isolate product via column chromatography (28% yield).

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O4S/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-25(21,22)15-8-6-5-7-9-15/h5-12,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVHVXONVGHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680635
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-28-6
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Dodecyl methylsulfate
Dodecyl methylsulfate
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

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